N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide
Description
This compound is a pyrazolo-pyridazinone derivative featuring a 1-(2-methylphenyl) substituent, a 7-oxo group, and a 4-isopropyl moiety. The acetamide side chain is substituted with a 2-methoxyethyl group, which enhances solubility and bioavailability compared to simpler alkyl chains .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-13(2)18-15-11-22-25(16-8-6-5-7-14(16)3)19(15)20(27)24(23-18)12-17(26)21-9-10-28-4/h5-8,11,13H,9-10,12H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLVXXLXORLJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCCOC)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The pyrazolo[3,4-d]pyridazinone core distinguishes this compound from analogs with pyrazolo[3,4-d]pyrimidinone (e.g., compounds in and ) or pyrazolo[3,4-b]pyridine (e.g., ) scaffolds. The pyridazinone ring provides distinct electronic properties due to its two adjacent nitrogen atoms, which may influence binding affinity in biological targets compared to pyrimidinone or pyridine systems .
Substituent Analysis
- Position 1 Substituents : The 2-methylphenyl group contrasts with 4-chlorophenyl () or 4-methoxyphenyl () substituents. Aromatic groups at this position are common, but the ortho-methyl substitution may sterically hinder interactions compared to para-substituted analogs .
- Position 4 Substituents : The isopropyl group enhances lipophilicity relative to smaller alkyl groups (e.g., methyl in ) or hydrogen-bonding moieties (e.g., piperazine in ).
- Acetamide Side Chain : The 2-methoxyethyl group improves water solubility compared to N-aryl () or N-isopropyl () substitutions. This modification may reduce metabolic degradation compared to methyl esters (e.g., ) .
Data Table: Key Structural and Physical Comparisons
Pharmacological and Physicochemical Insights
- Metabolic Stability : The isopropyl group may slow oxidative metabolism compared to smaller alkyl chains, as seen in ’s methyl-substituted analog .
- Bioactivity: While direct activity data are absent, pyrazolo-pyridazinones are frequently explored as kinase inhibitors. The 7-oxo group may act as a hydrogen-bond acceptor, similar to the 6-oxo group in ’s pyridazinone derivatives .
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